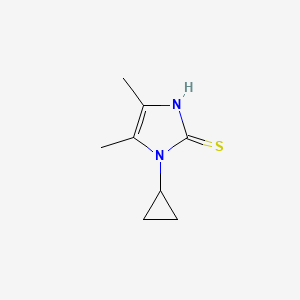

1-cyclopropyl-4,5-dimethyl-1H-imidazole-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-cyclopropyl-4,5-dimethyl-1H-imidazole-2-thiol, also known as CDIT, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential therapeutic applications. CDIT belongs to the family of thiazole derivatives and has been found to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties.

Applications De Recherche Scientifique

Regioselectivity and Stereochemistry in Chemical Reactions

The compound 1-cyclopropyl-4,5-dimethyl-1H-imidazole-2-thiol shows significant relevance in chemical synthesis and reactions. One study explores the 1,3-cycloadditions of a tetra-substituted thiocarbonyl ylide, revealing its potential in producing 3′-and 4′-substituted thiolanes through a concerted pathway. This study demonstrates the regioselectivity and stereochemistry of reactions involving such compounds, highlighting their utility in the synthesis of cyclopropanes and thiolanes (Mlostoń, Huisgen, & Giera, 2002).

DNA-binding Properties and Cytotoxicity

Another aspect of research involving similar heterocyclic thiol derivatives focuses on their DNA-binding properties and cytotoxic effects. A study on bi- and tetranuclear gallium(III) complexes with heterocyclic thiolato ligands, such as 2-mercapto-1-methylimidazole, demonstrates their potential in inducing apoptosis in cancer cells and their selectivity in binding to DNA. This highlights the compound's relevance in developing therapeutic agents with specific action mechanisms (Gallego et al., 2011).

Synthesis of Polyfunctionalized Pyrroles and Thiophenes

Further research into the synthesis of polyfunctionalized pyrroles and thiophenes showcases the versatility of imidazole-derived compounds in organic chemistry. One study outlines how 1-thiocarbamoyl imidazo[1,5-a]pyridinium inner salts act as powerful nucleophilic zwitterions, enabling the efficient synthesis of pyrrole and thiophene derivatives, which are challenging to obtain through other means (Cheng, Peng, & Li, 2010).

Innovative Approaches to Cyclopropane Synthesis

The innovative synthesis of cyclopropane derivatives through palladium-catalyzed sequential C-H activation and radical cyclization presents another application. This method highlights the role of dimethyl groups in the synthesis process, offering a novel pathway to cyclopropane derivatives, which are valuable in various chemical and pharmaceutical applications (Giri, Wasa, Breazzano, & Yu, 2006).

Propriétés

IUPAC Name |

3-cyclopropyl-4,5-dimethyl-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c1-5-6(2)10(7-3-4-7)8(11)9-5/h7H,3-4H2,1-2H3,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFPLXXNKMHEBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=S)N1)C2CC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![DI-Tert-butyl 2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B2648847.png)

![4-Chloro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2648852.png)

![2-[(4-Chlorophenyl)methyl]-6-(2,4-dimethylphenyl)pyridazin-3-one](/img/structure/B2648856.png)

![2-methyl-2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid](/img/structure/B2648857.png)

![benzo[d]thiazol-2-yl(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2648859.png)

![6,7-Dimethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2648860.png)

![1-(4-chlorophenyl)-2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,4-triazol-1-yl}ethanol](/img/structure/B2648861.png)

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2648864.png)

![3,4-dimethoxy-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2648870.png)